Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)-
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Overview
Description
BB-83698 is a peptide deformylase inhibitor and potent antimicrobial with excellent activity against streptococci and Moraxella catarrhalis strains.
Biological Activity
Cyclopentanepropanamide derivatives have garnered attention in pharmacological research for their diverse biological activities. The compound in focus, Cyclopentanepropanamide, N-((1S)-1-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)carbonyl)-2,2-dimethylpropyl)-alpha-((formylhydroxyamino)methyl)-, (alphaR)- , exhibits potential as an active pharmaceutical ingredient due to its structural complexity and the presence of various functional groups.
Structure and Properties
The compound's structure includes a cyclopentane ring fused with a propanamide moiety and a piperazine derivative. The benzodioxole unit is notable for its role in enhancing biological activity through interactions with various biological targets. The specific stereochemistry at the alpha position can influence the compound's pharmacodynamics and pharmacokinetics.
Antitumor Activity
Recent studies suggest that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole-containing derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The presence of electron-donating groups and specific substitutions on the aromatic rings are critical for enhancing activity against tumor cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HT29 | 23.30 ± 0.35 | Apoptosis induction |
Compound B | Jurkat | <1000 | Cell cycle arrest |
Psychoactive Properties
The N-methyl derivative of related compounds has been identified as nonhallucinogenic while demonstrating novel psychoactive effects. This suggests that modifications to the cyclopentane structure may yield compounds that could facilitate therapeutic applications in psychopharmacology .
Antimicrobial Activity
Cyclopentane derivatives have also been explored for their antimicrobial properties. Studies have indicated that compounds with similar frameworks possess broad-spectrum antibacterial and antifungal activities. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .
Case Studies
- Anticancer Efficacy : A study evaluated a series of cyclopentane derivatives against prostate cancer cell lines, revealing that certain modifications led to enhanced antiproliferative activity compared to standard treatments like cisplatin. The most effective compounds demonstrated a dual mechanism of action: inducing apoptosis and inhibiting cell proliferation.
- Psychopharmacological Assessment : In a controlled study involving rats, the compound was assessed for its ability to induce stimulus generalization akin to known psychoactive substances. Results indicated that specific enantiomers exhibited significant behavioral changes without inducing hallucinogenic effects, suggesting potential applications in therapy .
Properties
CAS No. |
325795-25-3 |
---|---|
Molecular Formula |
C28H42N4O6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(2R)-N-[(2S)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(cyclopentylmethyl)-3-[formyl(hydroxy)amino]propanamide |
InChI |
InChI=1S/C28H42N4O6/c1-28(2,3)25(29-26(34)22(17-32(36)18-33)14-20-6-4-5-7-20)27(35)31-12-10-30(11-13-31)16-21-8-9-23-24(15-21)38-19-37-23/h8-9,15,18,20,22,25,36H,4-7,10-14,16-17,19H2,1-3H3,(H,29,34)/t22-,25-/m1/s1 |
InChI Key |
IBEANEPZNLVRRY-RCZVLFRGSA-N |
SMILES |
CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)[C@H](CC4CCCC4)CN(C=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)NC(=O)C(CC4CCCC4)CN(C=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
325795-25-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BB-83698; BB 83698; BB83698 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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